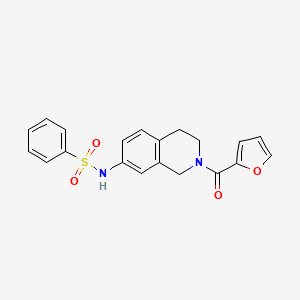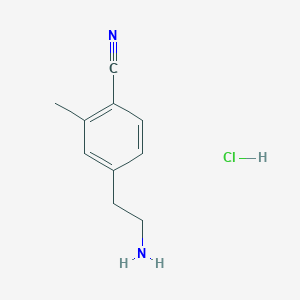
2-(2,2-Dimethylcyclopropyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2,2-Dimethylcyclopropyl)ethan-1-ol” is a chemical compound with the molecular formula C7H14O . It has a molecular weight of 114.19 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-(2,2-Dimethylcyclopropyl)ethan-1-ol” is represented by the InChI code: 1S/C7H14O/c1-7(2)5-6(7)3-4-8/h6,8H,3-5H2,1-2H3 .Applications De Recherche Scientifique
Ethylene Perception and Agricultural Applications
The Use of 1-Methylcyclopropene on Fruits and Vegetables
The inhibitor of ethylene perception, 1-methylcyclopropene (1-MCP), has significantly impacted research on fruits and vegetables by investigating the role of ethylene in ripening and senescence. Its commercialization has improved the maintenance of product quality, particularly in apples, showcasing potential applications for ethylene perception inhibitors in agriculture (Watkins, 2006).
Pharmacological and Biological Activities
Nerolidol A Sesquiterpene Alcohol with Multi-Faceted Pharmacological Activities
Nerolidol, a naturally occurring sesquiterpene alcohol found in various plants, demonstrates a wide range of pharmacological and biological activities. This review highlights the prospects of using compounds like nerolidol, which shares functional groups with cyclopropyl-containing compounds, in agriculture and medicine due to its beneficial effects on human health (Chan et al., 2016).
Chemical Recycling of Carbon Dioxide
Opportunities and Prospects in the Chemical Recycling of Carbon Dioxide to Fuels
This review analyzes the chemical recycling of CO2 to fuels, emphasizing producing alcohols using solar energy. It suggests that compounds involved in CO2 reduction, potentially including "2-(2,2-Dimethylcyclopropyl)ethan-1-ol," could play a role in future strategies for greenhouse gas reduction and energy recovery (Centi & Perathoner, 2009).
Biochemical Research and Enzyme Reactions
Oxygen-18 Tracer Studies of Enzyme Reactions
Research on enzyme reactions with cyclopropanoid probes, using oxygen-18 to trace O-atoms incorporated during catalysis, highlights the complexity of enzyme-substrate interactions. Such studies suggest that cyclopropyl-containing compounds could be valuable in understanding and harnessing enzyme mechanisms for industrial and pharmaceutical applications (Moe & Fox, 2005).
Safety and Hazards
This compound is classified as dangerous, with hazard statements indicating that it’s highly flammable (H225) and can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding sparks and open flames (P210), keeping the container tightly closed (P233), and wearing protective gloves and eye protection (P280) .
Propriétés
IUPAC Name |
2-(2,2-dimethylcyclopropyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-7(2)5-6(7)3-4-8/h6,8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCNNALLTIKKJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1CCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Dimethylcyclopropyl)ethan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-2-(4-methylbenzyl)-7-(4-methylphenyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2756686.png)
![8-(trifluoromethoxy)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B2756687.png)
![4-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2756690.png)
![methyl 4-[({2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate](/img/structure/B2756691.png)
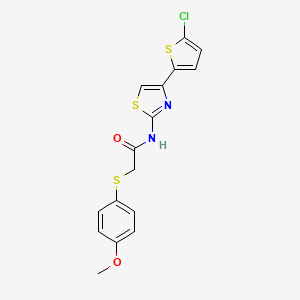
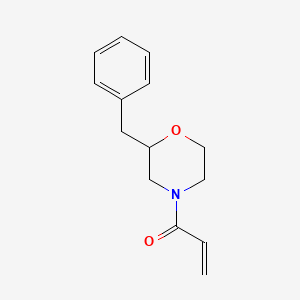
![methyl 4-(3-(2,4-dichlorophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2756699.png)
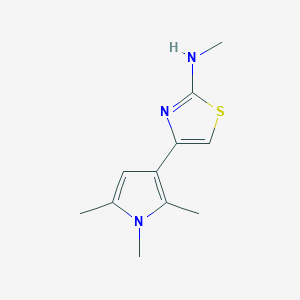
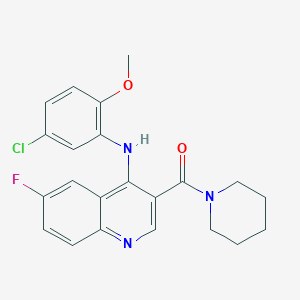
![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]thiophene-2-carboxamide](/img/structure/B2756704.png)
![(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2756706.png)

